2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetic acid can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms, which can convert ketones to alcohols or reduce other functional groups.
Substitution: The replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the chemical properties of the compound.
Scientific Research Applications
2-(5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenylacetic acid: Another compound with a trifluoromethyl group, but lacking the biphenyl structure.
3-(Trifluoromethyl)phenylacetic acid: Similar in structure but with the trifluoromethyl group positioned differently.
2-(3-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)acetic acid: A closely related compound with a different substitution pattern on the biphenyl core.
Uniqueness
2-(5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of fluorine and trifluoromethyl groups attached to a biphenyl structure provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C15H10F4O2 |
---|---|
Molecular Weight |
298.23 g/mol |
IUPAC Name |
2-[4-fluoro-2-[3-(trifluoromethyl)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10F4O2/c16-12-5-4-10(7-14(20)21)13(8-12)9-2-1-3-11(6-9)15(17,18)19/h1-6,8H,7H2,(H,20,21) |
InChI Key |
KNXTXXGRSJXZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.